6-Amino-2-bromo-3-chlorobenzoic acid
Overview
Description
6-Amino-2-bromo-3-chlorobenzoic acid (6ABC) is a heterocyclic aromatic compound that belongs to the class of benzoic acids. 6ABC is a versatile compound that has a wide range of applications in the fields of organic synthesis, biochemistry and pharmacology. 6ABC has been used in the synthesis of various drugs, as a catalyst for organic reactions, and as a reagent for the detection of a variety of biochemical and physiological molecules. 6ABC is also used in the study of the mechanism of action of drugs, as well as in the study of the biochemical and physiological effects of drugs.
Scientific Research Applications
Electrocatalytic Synthesis
Electrocatalytic processes utilizing similar compounds, such as the synthesis of 6-aminonicotinic acid from halopyridines, demonstrate the potential of 6-Amino-2-bromo-3-chlorobenzoic acid in electrosynthesis. This method involves the electrochemical reduction of halides in the presence of CO2, highlighting a route to synthesize valuable carboxylic acids under mild conditions (Gennaro et al., 2004).
Bioremediation
Research on Aminobacter sp. MSH1 demonstrates its use in bioremediation, specifically in degrading groundwater micropollutants into less harmful substances. This process involves the conversion of 2,6-dichlorobenzamide into 2,6-dichlorobenzoic acid, then further breakdown into simpler compounds. Such studies suggest the potential of halogenated benzoic acids in environmental cleanup applications (Raes et al., 2019).
Antimicrobial and Anti-inflammatory Activities
The synthesis and evaluation of heterocyclic compounds bearing chlorophenyl moieties, similar in structure to 6-Amino-2-bromo-3-chlorobenzoic acid, have shown significant antimicrobial and anti-inflammatory activities. This suggests the potential pharmaceutical applications of such compounds in developing new therapeutic agents (Karegoudar et al., 2008).
Corrosion Inhibition
Amino acids, which share functional groups with 6-Amino-2-bromo-3-chlorobenzoic acid, have been studied for their corrosion inhibitive performance on metals. This research indicates the potential use of similar compounds in protecting metals from corrosion, which is crucial in industrial applications (Kaya et al., 2016).
Medicinal Chemistry
Unusual amino acids, including those with complex halogenation patterns, play a significant role in medicinal chemistry. They serve as building blocks for the synthesis of complex molecules, demonstrating the potential of 6-Amino-2-bromo-3-chlorobenzoic acid in the development of novel pharmaceuticals (Blaskovich, 2016).
properties
IUPAC Name |
6-amino-2-bromo-3-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHYZQUJCFJBRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435729 | |
Record name | 6-Amino-2-bromo-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-bromo-3-chlorobenzoic acid | |
CAS RN |
65971-76-8 | |
Record name | 6-Amino-2-bromo-3-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65971-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-2-bromo-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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